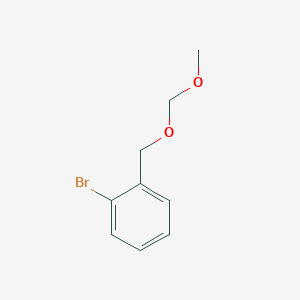

1-Bromo-2-((methoxymethoxy)methyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(methoxymethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPEZNNOODNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474356 | |

| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94236-21-2 | |

| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2-((methoxymethoxy)methyl)benzene

CAS Number: 94236-21-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a versatile building block in organic synthesis with emerging applications in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, presenting data in a clear and accessible format for laboratory and research applications.

Physicochemical and Spectroscopic Data

Key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 94236-21-2 | |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| IUPAC Name | 1-bromo-2-(methoxymethoxymethyl)benzene | [1] |

| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |

| Polarity | The methoxymethoxy group increases polarity compared to simple alkyl or aryl substituents, enhancing solubility in polar aprotic solvents like DMF or THF. | [1] |

| Stability | The methoxymethoxy (MOM) protecting group is labile under acidic conditions, allowing for selective deprotection. | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-((methoxymethoxy)methyl)benzene. The methoxymethoxymethyl group acts as an ortho-directing group, leading to the desired product with good regioselectivity.

Experimental Protocol: Bromine-Mediated Bromination[1]

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

-

2-((methoxymethoxy)methyl)benzene (1.0 equivalent)

-

Bromine (Br₂) (1.1 equivalents)

-

Iron(III) bromide (FeBr₃) (0.1 equivalents)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-((methoxymethoxy)methyl)benzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture.

-

Add the iron(III) bromide catalyst to the reaction mixture.

-

Allow the reaction to warm to room temperature (25°C) and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 68-72%[1]

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the aryl bromide moiety, which can participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily substituted in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the benzene ring.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential Therapeutic Applications

Recent studies have highlighted the potential of this compound as a scaffold for the development of new therapeutic agents, with demonstrated antimicrobial and anticancer activities.

Antimicrobial Activity

The compound has shown inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | 50 µM | [1] |

| Staphylococcus aureus | 30 µM | [1] |

| Pseudomonas aeruginosa | 70 µM | [1] |

A study also indicated a significant reduction in biofilm biomass of Staphylococcus aureus at concentrations above 30 µM.[1]

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against cancer cell lines.

| Cell Line | IC₅₀ Value | Notes | Reference |

| HeLa | ~25 µM | Induces apoptosis | [1] |

| Cancer Stem Cells | ~20 µM | Reduced viability by over 50% | [1] |

The proposed mechanism for its anticancer activity involves the inhibition of DNA repair enzymes, leading to an accumulation of DNA damage and subsequent apoptosis.[1]

Proposed mechanism of anticancer activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its utility in cross-coupling reactions allows for the synthesis of a diverse range of derivatives, while its inherent biological activity provides a promising starting point for drug discovery programs. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, and complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed protocols for its synthesis are provided, along with a discussion of its potential applications in medicinal chemistry and drug development based on reported biological activities.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative with the molecular formula C₉H₁₁BrO₂.[1] Its systematic IUPAC name is this compound.[1] The structure consists of a benzene ring substituted with a bromine atom and a methoxymethoxy)methyl group at positions 1 and 2, respectively.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 94236-21-2 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Canonical SMILES | COCOCC1=C(C=CC=C1)Br | [1] |

| InChIKey | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |

Structural Elucidation via Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.52 | d, J = 8.0 Hz | 1H | Aromatic H |

| 7.26 | t, J = 7.5 Hz | 1H | Aromatic H |

| 7.12 | d, J = 7.5 Hz | 1H | Aromatic H |

| 4.71 | s | 2H | -O-CH₂-O- |

| 4.65 | s | 2H | Ar-CH₂-O- |

| 3.40 | s | 3H | -O-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 138.2 | Aromatic C-Br |

| 132.8 | Aromatic C |

| 129.5 | Aromatic C |

| 128.8 | Aromatic C |

| 127.6 | Aromatic C |

| 123.1 | Aromatic C |

| 95.4 | -O-CH₂-O- |

| 69.8 | Ar-CH₂-O- |

| 55.4 | -O-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment |

| 3064 | Aromatic C-H stretch |

| 2962, 2829 | Aliphatic C-H stretch |

| 1589, 1469, 1442 | Aromatic C=C stretch |

| 1150, 1111, 1045 | C-O (ether) stretch |

| 752 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 232/230 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 151 | [M - Br]⁺ |

| 121 | [M - OCH₂OCH₃]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Synthesis Protocols

This compound is typically synthesized via electrophilic bromination of the corresponding benzyl ether.

Bromine-Mediated Bromination

This method involves the direct bromination of 2-((methoxymethoxy)methyl)benzene using bromine in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Dissolve 2-((methoxymethoxy)methyl)benzene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, for example, iron(III) bromide (FeBr₃) (0.1 equiv).

-

To the stirred solution, add bromine (Br₂) (1.1 equiv) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Development

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are of interest in medicinal chemistry. The presence of a bromo-aromatic group allows for its use in various cross-coupling reactions to generate more complex molecules.

Some studies have indicated that compounds with similar structural features possess potential biological activities. For instance, some brominated aromatic compounds have been investigated for their antimicrobial and anticancer properties.[1] The methoxymethyl (MOM) ether serves as a common protecting group for alcohols, which is valuable in multi-step syntheses of complex drug candidates.

The reactivity of the C-Br bond and the lability of the MOM group under acidic conditions make this compound a versatile tool for introducing the 2-((methoxymethoxy)methyl)phenyl moiety into target molecules.

Conclusion

The structure of this compound has been unequivocally established through a combination of NMR, IR, and MS spectroscopic techniques. Its synthesis is readily achievable through standard bromination protocols. While direct and extensive biological data for this specific compound is limited, its utility as a synthetic intermediate and the known activities of structurally related molecules suggest its potential as a valuable scaffold in the design and synthesis of novel therapeutic agents. This guide provides foundational knowledge for researchers and professionals working in organic synthesis and drug discovery.

References

Technical Guide: Physical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

1-Bromo-2-((methoxymethoxy)methyl)benzene is an aryl halide featuring a benzene ring substituted with a bromine atom and a methoxymethoxy-protected methyl group at the ortho position.[1] This structure makes it a useful intermediate in organic synthesis, particularly in reactions where protection of a hydroxymethyl group is required.

Table 1: Core Identification Data

| Property | Value | Source(s) |

| CAS Number | 94236-21-2 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |

| InChI Key | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |

Quantitative Physical Properties

Extensive searches of scientific databases and chemical supplier information did not yield specific, experimentally determined values for the boiling point, melting point, density, or refractive index of this compound. The physical state (solid or liquid) is also not definitively documented.

Table 2: Quantitative Physical Properties Summary

| Property | Value |

| Physical State | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Refractive Index | Not Available |

For reference, structurally similar compounds exhibit a range of properties. For instance, 1-Bromo-2-(methoxymethyl)benzene is documented as a solid, while 1-Bromo-2-methoxy-3-(methoxymethyl)benzene is a liquid.[2] Predicted values for another analog, 1-Bromo-2-methoxy-6-(methoxymethyl)benzene, include a boiling point of 256.2 ± 25.0 °C and a density of 1.369 ± 0.06 g/cm³.[3] These values should be used with caution as they do not represent the target compound.

Experimental Protocols

The following sections detail the standard methodologies that would be employed to determine the physical properties of a novel or uncharacterized liquid organic compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

-

Preparation: A small amount (a few milliliters) of the liquid sample is placed into a small fusion tube. A capillary tube, sealed at one end, is then placed (open end down) into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), which ensures uniform heating.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Measurement: The liquid is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer, a glass flask with a precisely defined volume, is used for the accurate determination of liquid density.

-

Initial Weighing: The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

Sample Filling: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Second Weighing: The filled pycnometer is weighed again (m₂). The mass of the liquid is calculated as (m₂ - m₁).

-

Volume Calibration: The process is repeated with a reference substance of known density, typically distilled water, to precisely determine the volume (V) of the pycnometer at a specific temperature.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property determined using a refractometer.

-

Calibration: The refractometer is first calibrated using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed onto the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature must be recorded, as refractive index is temperature-dependent (e.g., nD²⁰, indicating a measurement at 20°C using the sodium D-line).

Logical Relationships

The following diagram illustrates the hierarchical relationship of the physical properties discussed in this guide.

Caption: Relationship of Compound Identifiers and Physical Properties.

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-((methoxymethoxy)methyl)benzene is a key aromatic building block in organic synthesis, valued for its utility in the construction of complex molecular architectures. Its strategic placement of a reactive bromine atom and a protected hydroxymethyl group makes it a versatile intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and diagrams are included to facilitate its use in a laboratory setting.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-bromo-2-(methoxymethoxymethyl)benzene, is a substituted benzene derivative.[1] The presence of the bromine atom and the methoxymethyl (MOM) ether group dictates its chemical behavior and physical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| CAS Number | 94236-21-2 | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |

| Boiling Point | Data not available for this specific compound. A related compound, 1-bromo-2-(methoxymethyl)benzene, has a predicted boiling point of 213.0±15.0°C at 760 mmHg. | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | - |

| InChI | InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | [1] |

| InChIKey | DIZPEZNNOODNQE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.52 | d (J = 8.0 Hz) | 1H | Aromatic H-6 |

| 7.26 | t (J = 7.5 Hz) | 1H | Aromatic H-4 |

| 7.12 | t (J = 7.6 Hz) | 1H | Aromatic H-5 |

| 7.08 | d (J = 7.5 Hz) | 1H | Aromatic H-3 |

| 4.71 | s | 2H | -O-CH₂-O- |

| 4.62 | s | 2H | Ar-CH₂-O- |

| 3.40 | s | 3H | -O-CH₃ |

Note: The assignment of aromatic protons is based on typical splitting patterns and chemical shifts for ortho-disubstituted benzene rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. An IR spectrum for the closely related compound, 1-bromo-2-(methoxymethyl)benzene, is available and provides an indication of the expected absorption bands.[2] Key expected absorptions for this compound would include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹ (strong, characteristic of the MOM ether)

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.

Synthesis

This compound is typically synthesized from 2-bromobenzyl alcohol through the protection of the alcohol functionality as a methoxymethyl (MOM) ether.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of this compound

Caption: Synthesis of the target compound from 2-bromobenzyl alcohol.

Materials:

-

2-Bromobenzyl alcohol

-

Dimethoxymethane

-

Phosphorus pentoxide (P₂O₅)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add dimethoxymethane (3.0 eq).

-

Slowly add phosphorus pentoxide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is centered around the bromine atom and the MOM-protected alcohol. The bromine atom can participate in a variety of cross-coupling reactions and can be converted into an organometallic reagent. The MOM group is a stable protecting group under many reaction conditions but can be readily cleaved under acidic conditions to reveal the primary alcohol.

Key Reactions

Diagram 1: Reactivity of this compound

Caption: Key transformations of the target compound.

-

Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by treatment with magnesium metal in an ethereal solvent like THF. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles.

-

Suzuki and other Cross-Coupling Reactions: The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Deprotection of the MOM Ether: The methoxymethyl ether can be cleaved under acidic conditions (e.g., HCl in methanol or water) to regenerate the primary alcohol. This allows for further functionalization of the benzyl position. The MOM group is generally stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents.[3][4][5]

Role in Drug Development

While specific examples of drugs synthesized directly from this compound are not prevalent in the searched literature, its structural motifs are common in pharmaceutical compounds. Aryl bromides are key precursors for biaryl structures, which are present in numerous drugs. The protected benzyl alcohol functionality allows for the introduction of various side chains and functional groups found in bioactive molecules. Its utility lies in its ability to serve as a versatile scaffold for the synthesis of libraries of compounds for screening in drug discovery programs.[6]

Safety and Handling

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in organic synthesis and drug discovery. Its dual functionality allows for sequential and site-selective modifications, making it a powerful tool for the construction of complex molecular targets. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization. Further investigation into its physical properties and the development of more detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

- 1. 1-Bromo-2-(methoxymethyl)benzene AldrichCPR [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 94236-21-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene, a valuable intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its precursor.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the starting material, 2-bromobenzyl alcohol, which is then followed by the protection of the alcohol functional group as a methoxymethyl (MOM) ether.

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Bromobenzyl Alcohol

This procedure details the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.

Experimental Procedure:

A 5-liter, three-necked reaction vessel is charged with sodium borohydride (62.4 g, 1.65 moles) and 1 liter of tetrahydrofuran (THF). The mixture is cooled to 0-5°C, and boron trifluoride diethyl etherate (0.26 L, 2.1 moles) is added. After stirring for 15 minutes, a solution of 2-bromobenzoic acid (400 g, 2 moles) in 1 liter of THF is added dropwise over 1.5 hours, maintaining the temperature between 0-10°C. The reaction mixture is then stirred for 6 hours at room temperature. The reaction is subsequently hydrolyzed, and the product is recrystallized from hexane to yield 2-bromobenzyl alcohol.[1]

Yield: 78.5%[1]

Synthesis of this compound

This protocol describes the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol.

Experimental Procedure:

In an oven-dried 500 mL three-neck round-bottom flask equipped with a stir bar, 2-bromobenzyl alcohol (15.5 g, 78.18 mmol, 1.0 eq.) is dissolved in dichloromethane (DCM, 160 mL). To this solution, N,N-diisopropylethylamine (DIPEA, 40.41 g, 312.72 mmol, 4.0 eq.) is added under an argon atmosphere. The resulting suspension is cooled to 0°C, and freshly distilled chloromethyl methyl ether (MOMCl, 18.88 g, 234.50 mmol, 3.0 eq.) is added dropwise over 10 minutes. Sodium iodide (NaI, 5.80 g, 39.09 mmol, 0.5 eq) is then added, and the mixture is allowed to warm to 25°C and stirred for 16 hours. Upon completion, the reaction is worked up to isolate the desired product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| 2-Bromobenzyl Alcohol | C₇H₇BrO | 187.03 | 18982-54-2 | Light-orange crystals[1] | 78-80[1][2] |

| This compound | C₉H₁₁BrO₂ | 231.09[3] | 94236-21-2 | - | - |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.52 | d (J = 8.0 Hz) |

| 7.26 | t (J = 7.5 Hz) |

| 7.12 | d (J = 7.5 Hz) |

| 4.65 | s |

| 4.55 | s |

| 3.38 | s |

Note: ¹H NMR data is based on a representative spectrum and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: An infrared spectrum for 1-bromo-2-(methoxymethyl)benzene has been reported in the literature, which can be used for structural confirmation.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and analysis of the target compound.

References

An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxymethyl (MOM)-protected 2-bromobenzyl alcohol, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, offering in-depth experimental protocols and critical data for laboratory application.

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a frequently employed protecting group for alcohols due to its ease of introduction, general stability under a range of reaction conditions, and facile cleavage under acidic conditions.[1][2] 2-Bromobenzyl alcohol, a versatile building block in its own right, often requires protection of its hydroxyl functionality to prevent undesired side reactions during subsequent transformations. This guide focuses on the preparation of MOM-protected 2-bromobenzyl alcohol, providing researchers with the necessary information for its efficient synthesis.

Chemical Data Summary

A clear understanding of the physical and chemical properties of the starting material and the desired product is essential for successful synthesis and purification. The following tables summarize key quantitative data for 2-bromobenzyl alcohol and its MOM-protected derivative.

Table 1: Properties of 2-Bromobenzyl Alcohol

| Property | Value | Reference |

| CAS Number | 18982-54-2 | [3] |

| Molecular Formula | C₇H₇BrO | [3] |

| Molecular Weight | 187.03 g/mol | [3] |

| Appearance | White to beige crystalline powder or needles | [3] |

| Melting Point | 78-82 °C | [4] |

| Boiling Point | 261.8 ± 15.0 °C at 760 mmHg | [5] |

Table 2: Properties of MOM-protected 2-Bromobenzyl Alcohol

| Property | Value | Reference |

| Chemical Name | 1-(((2-Bromobenzyl)oxy)methoxy)methane | N/A |

| Alternate Names | 2-Bromobenzyl methoxymethyl ether | [6] |

| Molecular Formula | C₉H₁₁BrO₂ | [7] |

| Molecular Weight | 231.09 g/mol | [7] |

| Appearance | Colorless oil (Predicted) | [6] |

Synthetic Pathways and Mechanisms

The protection of an alcohol as a methoxymethyl (MOM) ether is a type of acetal formation.[1] This transformation involves the reaction of the alcohol with a MOM-donating reagent, typically under basic or acidic conditions.

Signaling Pathway of MOM Protection

The following diagram illustrates the general mechanistic pathways for the MOM protection of an alcohol.

Caption: General mechanistic pathways for MOM protection of an alcohol.

Experimental Protocols

Two primary methods for the MOM protection of alcohols are widely used in synthetic chemistry. Below are detailed experimental protocols adapted for the synthesis of MOM-protected 2-bromobenzyl alcohol.

Method 1: Using Chloromethyl Methyl Ether (MOM-Cl) and a Base

This is the most common method for MOM protection, utilizing a non-nucleophilic base to deprotonate the alcohol, which then reacts with MOM-Cl.[1]

Experimental Workflow:

Caption: Workflow for MOM protection using MOM-Cl and DIPEA.

Detailed Procedure:

-

To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure MOM-protected 2-bromobenzyl alcohol.

Quantitative Data for a Representative Procedure: [1]

| Reagent | Molar Eq. |

| Alcohol | 1.0 |

| DIPEA | 4.0 |

| MOM-Cl | 3.0 |

| NaI (optional catalyst) | 0.5 |

Method 2: Using Dimethoxymethane and an Acid Catalyst

This method provides a safer alternative to the use of the carcinogenic MOM-Cl.[1]

Experimental Workflow:

Caption: Workflow for MOM protection using dimethoxymethane.

Detailed Procedure:

-

A solution of 2-bromobenzyl alcohol (1.0 eq) in dimethoxymethane (can be used as the solvent) is prepared.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoromethanesulfonic acid (TfOH), is added to the solution.[2]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis.

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography to yield the desired MOM-protected ether.

Deprotection of the MOM Group

The MOM ether is stable to a variety of reagents but can be readily cleaved under acidic conditions to regenerate the alcohol.[1][2]

Common Deprotection Conditions:

-

Aqueous Acid: Hydrochloric acid (HCl) in a mixture of water and an organic solvent (e.g., methanol or THF).[2]

-

Lewis Acids: A variety of Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or bismuth triflate (Bi(OTf)₃) can be used for deprotection.

-

Other Acidic Reagents: Trifluoroacetic acid (TFA) in dichloromethane or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent are also effective.[1]

Conclusion

The preparation of MOM-protected 2-bromobenzyl alcohol is a straightforward and essential transformation for synthetic chemists. The choice of method, either the traditional MOM-Cl protocol or the safer dimethoxymethane alternative, will depend on the specific requirements of the synthetic route and the available laboratory resources. This guide provides the necessary detailed protocols and data to enable researchers to confidently and efficiently synthesize this valuable intermediate for their research and development endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. 1515-88-4 CAS MSDS (4-BROMOBENZYL METHYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. 1-bromo-2-(methoxymethoxy)benzene synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4-Methoxy-1-(Methoxymethoxy)Benzene [myskinrecipes.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-1-(methoxymethoxy)-4-methylbenzene [myskinrecipes.com]

Spectroscopic and Synthetic Profile of 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 1-Bromo-2-((methoxymethoxy)methyl)benzene. The information is intended to support research and development activities where this molecule is a key intermediate or target compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.52 | Doublet | 1H | 8.0 | Aromatic H |

| 7.26 | Triplet | 1H | 7.5 | Aromatic H |

| 7.12 | Doublet | 1H | 7.5 | Aromatic H |

| 4.68 | Singlet | 2H | - | -CH₂-O- (benzyl) |

| 4.65 | Singlet | 2H | - | -O-CH₂-O- |

| 3.41 | Singlet | 3H | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | C-Br |

| 132.8 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 123.1 | Aromatic C-H |

| 119.9 | Aromatic C (substituted) |

| 95.4 | -O-CH₂-O- |

| 70.1 | -CH₂-O- (benzyl) |

| 55.4 | -OCH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O Stretch | Aryl Ether & Aliphatic Ether |

| 800-600 | Strong | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Comments |

| 230/232 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine. |

| 185/187 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 151 | [M - Br]⁺ | Loss of the bromine atom. |

| 121 | [C₈H₉O]⁺ | Subsequent fragmentation after loss of bromine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation. |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for common synthetic approaches.

Method 1: Direct Bromination of 2-((Methoxymethoxy)methyl)benzene

This method involves the electrophilic aromatic substitution of the MOM-protected benzyl alcohol.

Reaction Scheme:

Procedure:

-

To a solution of 2-((methoxymethoxy)methyl)benzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

-

Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure product.

Method 2: MOM Protection of 2-Bromobenzyl Alcohol

This two-step approach involves the protection of commercially available 2-bromobenzyl alcohol.

Reaction Scheme:

Procedure:

-

To a solution of 2-bromobenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

An In-Depth Technical Guide to the NMR Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene. The following sections detail the quantitative ¹H and ¹³C NMR data, a thorough experimental protocol for spectra acquisition, and a logical diagram illustrating the molecular structure for clear interpretation of the spectral data.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The data is summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | d (J = 8.0 Hz) | 1H | H-6 (aromatic) |

| 7.26 | t (J = 7.5 Hz) | 1H | H-4 (aromatic) |

| 7.12 | t (J = 7.5 Hz) | 1H | H-5 (aromatic) |

| 7.05 | d (J = 7.5 Hz) | 1H | H-3 (aromatic) |

| 4.68 | s | 2H | -O-CH₂-O- |

| 4.59 | s | 2H | Ar-CH₂-O- |

| 3.41 | s | 3H | -O-CH₃ |

d = doublet, t = triplet, s = singlet, J = coupling constant in Hertz

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | C-2 |

| 132.8 | C-6 |

| 128.9 | C-4 |

| 127.8 | C-5 |

| 127.5 | C-3 |

| 123.0 | C-1 |

| 95.5 | -O-CH₂-O- |

| 71.8 | Ar-CH₂-O- |

| 55.4 | -O-CH₃ |

Experimental Protocol: NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solvent, CDCl₃, contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2.2. Instrument Setup and Data Acquisition:

-

The NMR spectra are recorded on a 400 MHz spectrometer.

-

The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved spectral lines.

-

For the ¹H NMR spectrum, the following parameters are typically used:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

2.3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak picking and integration (for ¹H NMR) are carried out to determine the chemical shifts and the relative number of protons for each signal.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the structure of this compound and the assignment of the protons and carbons as determined by NMR spectroscopy.

Structure of this compound with NMR assignments.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an analysis of the infrared (IR) spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report presents the IR spectrum of the closely related analogue, 1-Bromo-2-(methoxymethyl)benzene , and provides a general experimental protocol for obtaining such a spectrum.

Data Presentation: IR Spectrum of 1-Bromo-2-(methoxymethyl)benzene

Disclaimer: The following infrared spectral data is for 1-Bromo-2-(methoxymethyl)benzene, a structural analogue of this compound. The key structural difference is the absence of the second methoxy group in the substituent at the second position of the benzene ring. While the overall spectral features are expected to be similar, variations in the C-O stretching region and fingerprint region are anticipated.

The infrared spectrum of 1-Bromo-2-(methoxymethyl)benzene, as adapted from publicly available data, displays several characteristic absorption bands.[1] The quantitative data is summarized in Table 1.

| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2930, ~2870 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1120 | C-O-C stretch | Alkyl ether |

| ~1020 | C-O stretch | Primary ether |

| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |

| ~650 | C-Br stretch | Alkyl bromide |

Experimental Protocols

A detailed experimental protocol for the acquisition of the IR spectrum for this compound is not available in the reviewed literature. However, a general procedure for obtaining a high-quality FTIR spectrum of a liquid sample, such as the target compound, is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid samples.[2][3][4][5][6]

Objective: To obtain the infrared spectrum of a liquid sample using an FTIR spectrometer equipped with an ATR accessory.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Liquid sample of this compound

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

-

Computer with data acquisition and analysis software

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[2] The number of scans should be the same as for the background spectrum.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify and label the major absorption peaks. Compare the peak positions with known correlation tables to assign them to specific vibrational modes and functional groups.[2]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Signaling Pathways and Logical Relationships

A search of the current scientific literature did not yield any specific information regarding signaling pathways or established logical relationships involving this compound. Therefore, a corresponding diagrammatic representation cannot be provided at this time.

Workflow for IR Spectrum Acquisition and Analysis

The general workflow for acquiring and analyzing the IR spectrum of a liquid sample is outlined below.

Caption: A flowchart illustrating the general experimental workflow for obtaining and analyzing an FTIR spectrum of a liquid sample using an ATR accessory.

References

1-Bromo-2-((methoxymethoxy)methyl)benzene mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-((methoxymethoxy)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a brominated organic compound featuring a methoxymethyl (MOM) ether protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures, particularly in the context of synthetic chemistry and drug development where such protecting groups are frequently employed. This guide provides a detailed theoretical analysis of its expected mass spectrum under electron ionization (EI) conditions, outlines a typical experimental protocol for its analysis, and visualizes the predicted fragmentation pathways.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a series of fragment ions resulting from the cleavage of the ether linkages and the carbon-bromine bond. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure | Description of Fragmentation |

| 230 | 232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |

| 199 | 201 | [C₈H₈BrO]⁺ | Loss of a methoxy radical (•OCH₃) via alpha-cleavage. |

| 185 | 187 | [C₇H₆BrO]⁺ | Loss of a methoxymethyl radical (•CH₂OCH₃). |

| 171 | 173 | [C₇H₆Br]⁺ | Formation of the 2-bromotropylium ion. |

| 107 | - | [C₇H₇O]⁺ | Loss of a bromine radical from the [C₇H₆BrO]⁺ fragment. |

| 91 | - | [C₇H₇]⁺ | Loss of a bromine radical from the 2-bromotropylium ion, forming the tropylium ion. |

| 45 | - | [CH₂OCH₃]⁺ | Formation of the methoxymethyl cation, a characteristic fragment of MOM ethers. |

Proposed Fragmentation Pathways

The primary fragmentation of this compound under electron ionization is predicted to be initiated by the ionization of a lone pair electron on one of the oxygen atoms or the bromine atom. The resulting molecular ion is then expected to undergo a series of cleavage and rearrangement reactions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a solid or liquid organic compound like this compound.

4.1. Sample Preparation

-

Solid Samples: Dissolve a small amount (approximately 0.1-1 mg) of the solid sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

-

Liquid Samples: If the sample is a liquid, it can be used directly or diluted in a volatile solvent if it is highly concentrated.

4.2. Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

4.3. Instrument Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure sample volatilization)

-

Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

-

Scan Rate: 1-2 scans/second

-

Inlet System: Direct insertion probe (for solids or low-volatility liquids) or GC inlet (if coupled with gas chromatography).

4.4. Data Acquisition

-

Introduce a blank (solvent only) into the instrument to obtain a background spectrum.

-

Introduce the prepared sample into the ion source.

-

Acquire data for a sufficient duration to obtain a good signal-to-noise ratio.

-

Process the raw data by subtracting the background spectrum to obtain the clean mass spectrum of the analyte.

Experimental and Data Analysis Workflow

The overall process of mass spectrometry analysis involves several key stages, from sample preparation to data interpretation.

Caption: General workflow for mass spectrometry analysis.

Conclusion

While experimental data is pending, the theoretical analysis of the mass spectrometry of this compound provides a solid foundation for its identification. The predicted fragmentation pattern, characterized by the prominent methoxymethyl cation (m/z 45) and the isotopic pair of the 2-bromotropylium ion (m/z 171/173), should serve as a reliable fingerprint for this compound in future analytical studies. The provided experimental protocol offers a standardized approach for obtaining its mass spectrum.

Role of MOM group in organic synthesis

An In-depth Technical Guide to the Role of the Methoxymethyl (MOM) Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its popularity stems from its ease of introduction, general stability to a broad range of non-acidic reagents, and reliable methods for its cleavage. This technical guide provides a comprehensive overview of the MOM group, detailing its application in organic synthesis. It includes a thorough examination of protection and deprotection protocols, extensive quantitative data on reaction efficiency, and a discussion of its orthogonality with other common protecting groups. Detailed experimental procedures and visual diagrams of key workflows and logical relationships are provided to facilitate practical application in a laboratory setting.

Introduction to the MOM Protecting Group

The methoxymethyl group (CH₃OCH₂–, abbreviated as MOM) serves as a protective shield for alcohols, phenols, and occasionally other functional groups like amines, preventing them from undergoing unwanted reactions during a synthetic sequence.[1][2] By converting a reactive hydroxyl group into a less reactive acetal, the MOM group allows for chemical transformations to be carried out selectively on other parts of a complex molecule.[3] Its stability under a wide range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and a pH range of 4 to 12, makes it a versatile tool in the synthetic chemist's arsenal.[4] However, its lability under acidic conditions provides a convenient means for its removal when the protection is no longer needed.[4]

A critical aspect of using any protecting group is its orthogonality, which refers to the ability to remove one protecting group in the presence of others without affecting them.[2] The MOM group exhibits useful orthogonality with several other common protecting groups, enabling intricate synthetic strategies. For instance, it is stable under the conditions used to cleave silyl ethers (like TBS) and can be selectively removed in the presence of p-methoxybenzyl (PMB) ethers under specific conditions.[2][5]

Protection of Alcohols as MOM Ethers

The introduction of a MOM group onto a hydroxyl functionality can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.

Using Chloromethyl Methyl Ether (MOMCl)

The most common method for the formation of MOM ethers involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.[4]

-

With a hindered amine base (e.g., DIPEA): This is a widely used protocol where N,N-diisopropylethylamine (DIPEA) acts as a proton scavenger. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM).[1][4]

-

With a strong base (e.g., NaH): For less base-sensitive substrates, the alcohol can be deprotonated first with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then reacts with MOMCl.[1][4]

Safety Note: Chloromethyl methyl ether (MOMCl) is a known carcinogen and a potent alkylating agent.[5] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this reagent.

Using Dimethoxymethane (Methylal)

As a safer alternative to the carcinogenic MOMCl, dimethoxymethane (CH₂(OCH₃)₂) can be used as the MOM source. This method requires an acid catalyst to generate the reactive electrophile.[4]

-

With a strong protic acid (e.g., TfOH): Trifluoromethanesulfonic acid (TfOH) can be used to catalyze the reaction, although this method is not suitable for acid-sensitive substrates.[4]

-

With a dehydrating agent (e.g., P₂O₅): Phosphorus pentoxide (P₂O₅) can be used to drive the equilibrium towards the product by consuming the methanol byproduct.[4][6]

Logical Workflow for MOM Protection

Caption: General workflows for the protection of alcohols as MOM ethers.

Quantitative Data for MOM Protection

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | MOMCl, DIPEA | DCM | 0 to 25 | 16 | ~95 | [1] |

| Secondary Alcohol | MOMCl, NaH | THF | 25 | 2 | 74-96 | [1] |

| Phenol | MOMCl, DIPEA | DCM | 25 | 3-8 | 85-98 | [1] |

| Hindered Alcohol | MOM-2-pyridylsulfide, AgOTf, NaOAc | THF | 25 | - | High | [7] |

| Acid-sensitive Substrate | Dimethoxymethane, P₂O₅ | CHCl₃ | 25 | - | Good | [4][6] |

Experimental Protocols

Protocol 2.1: MOM Protection using MOMCl and DIPEA [1]

-

To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (4.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.

-

Add freshly distilled chloromethyl methyl ether (MOMCl, 3.0 eq.) dropwise to the cooled solution.

-

Optionally, a catalytic amount of sodium iodide (NaI, 0.5 eq.) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: MOM Protection using Dimethoxymethane and P₂O₅ [4]

-

To a solution of the alcohol (1.0 eq.) in anhydrous chloroform (CHCl₃) that has been dried over P₂O₅, add dimethoxymethane (excess).

-

Add phosphorus pentoxide (P₂O₅) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at 25 °C and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with CHCl₃.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Deprotection of MOM Ethers

The removal of the MOM group is most commonly achieved under acidic conditions, which hydrolyze the acetal to regenerate the free alcohol. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Acid-Catalyzed Hydrolysis

-

Protic Acids: A variety of protic acids can be employed, ranging from strong acids like hydrochloric acid (HCl) in a protic solvent like methanol or ethanol to milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[1][8] Trifluoroacetic acid (TFA) in DCM is also an effective system.[1]

-

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃) can also effect the cleavage of MOM ethers, often under milder conditions than protic acids.[9][10] The combination of ZnBr₂ and a thiol like n-propanethiol has been shown to be particularly rapid and selective.[9][10]

Logical Workflow for MOM Deprotection

Caption: General workflows for the deprotection of MOM ethers.

Quantitative Data for MOM Deprotection

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary MOM Ether | HCl (conc.) | MeOH | Reflux | 0.25 | ~95 | [11] |

| Secondary MOM Ether | p-TsOH | MeOH | 25 | 1 | 94 | [11] |

| Tertiary MOM Ether | ZnBr₂, n-PrSH | DCM | 0 to 25 | < 0.15 | High | [9][10] |

| Phenolic MOM Ether | NaHSO₄-SiO₂ | DCM | 25 | - | High | [12] |

| Acid-sensitive Substrate | TMSOTf, 2,2'-bipyridyl, then H₂O | CH₃CN | 0 to 25 | < 0.25 | 91 | [13] |

Experimental Protocols

Protocol 3.1: Deprotection using Trifluoroacetic Acid (TFA) [1]

-

Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v).

-

Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3.2: Deprotection using Zinc Bromide and n-Propanethiol [9][10]

-

To a solution of the MOM ether (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add n-propanethiol (2.0 eq.).

-

Add zinc bromide (ZnBr₂, 1.0 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 5-10 minutes, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue via column chromatography.

Orthogonal Protection Strategies with the MOM Group

A key advantage of the MOM group is its compatibility with other protecting groups, allowing for selective deprotection in complex synthetic sequences.

MOM vs. Silyl Ethers (e.g., TBS)

The MOM group is stable to the fluoride-based reagents (e.g., tetrabutylammonium fluoride - TBAF) commonly used to cleave silyl ethers like tert-butyldimethylsilyl (TBS). Conversely, the TBS group is generally stable to the acidic conditions used to remove the MOM group, although strong acidic conditions can lead to cleavage of both.

MOM vs. p-Methoxybenzyl (PMB) Ethers

The PMB group can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which the MOM group is stable.[2] While both MOM and PMB groups are cleaved by acid, selective removal of the MOM group in the presence of a PMB group can be achieved under carefully controlled acidic conditions.[5]

Orthogonal Deprotection Schemes

Caption: Orthogonal deprotection of MOM and TBS ethers.

Application of the MOM Group in Total Synthesis

The strategic use of the MOM group has been instrumental in the total synthesis of numerous complex natural products.

Case Study: Total Synthesis of Ingenol

In several synthetic approaches to the complex diterpenoid ingenol, the MOM group has been used to protect various hydroxyl groups. Its stability to the conditions required for key transformations, such as ring-closing metathesis and various diastereoselective reactions, was crucial for the success of these syntheses.[1][4][14][15][16]

Case Study: Total Synthesis of Bryostatin

The total synthesis of the potent anticancer agent bryostatin 1 involved the protection of a sensitive hydroxyl group as a MOM ether. This protection was maintained through a multi-step sequence, including a key pyran annulation reaction.[3] Ultimately, the MOM group was removed in a global deprotection step under Lewis acidic conditions.[3]

Conclusion

The methoxymethyl (MOM) group is a robust and versatile protecting group for alcohols and other functional groups in organic synthesis. Its predictable stability and reactivity profile, coupled with a variety of methods for its introduction and removal, make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to employ the MOM group in orthogonal protection strategies further enhances its utility in the synthesis of complex, highly functionalized molecules. A thorough understanding of the principles and protocols outlined in this guide will enable chemists to effectively leverage the MOM group in their synthetic endeavors.

References

- 1. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. johnwoodgroup.com [johnwoodgroup.com]

- 16. researchgate.net [researchgate.net]

Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its popularity stems from a favorable balance of stability under a broad range of reaction conditions and its relatively mild cleavage protocols. This technical guide provides a comprehensive overview of the stability of the MOM ether, detailing its reactivity towards various reagents and conditions, and offering specific experimental protocols for its introduction and removal.

General Stability Profile

The MOM group is an acetal, which dictates its general stability. It is highly stable to basic, nucleophilic, and many oxidative and reductive conditions. However, it is labile under acidic conditions.[1][3]

Key Stability Features:

-

pH Stability: Stable in a pH range of approximately 4 to 12.[1][3]

-

Basic Conditions: Resistant to strong bases such as metal hydroxides, alkoxides, and organometallic reagents.[4]

-

Nucleophiles: Inert to a wide array of nucleophiles, including organolithiums, Grignard reagents, and enolates.[5]

-

Oxidizing and Reducing Agents: Stable to many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., LiAlH4, NaBH4, catalytic hydrogenation).[4][5]

-

Acid Sensitivity: The MOM group is readily cleaved under acidic conditions, which is the most common method for its removal.[1][6]

Quantitative Stability Data

The following tables summarize the stability of MOM ethers under various conditions, providing quantitative data on reagents, reaction times, temperatures, and yields.

Table 1: Stability of MOM Ethers towards Various Reagents

| Reagent/Condition | Substrate Type | Solvent | Temperature (°C) | Time | Stability/Outcome | Yield (%) | Reference(s) |

| LiAlH₄ | Ester | THF | Reflux | 2 h | Stable | >95 | [4] |

| NaBH₄ | Ketone | MeOH | 0 - RT | 1 h | Stable | >95 | [4] |

| H₂/Pd-C | Alkene | EtOH | RT | 12 h | Stable | >95 | [4] |

| PCC | Primary Alcohol | CH₂Cl₂ | RT | 2 h | Stable | >95 | [4] |

| Swern Oxidation | Primary Alcohol | CH₂Cl₂ | -78 to RT | 1 h | Stable | >95 | [4] |

| n-BuLi | Aryl Bromide | THF | -78 | 1 h | Stable | >95 | [4] |

| MeMgBr | Ester | THF | 0 - RT | 2 h | Stable | >95 | [3] |

| LDA | Ester | THF | -78 | 1 h | Stable | >95 | [5] |

| DIBAL-H | Ester | CH₂Cl₂ | -78 | 1 h | Stable | >95 | [4] |

| DDQ | PMB ether | CH₂Cl₂/H₂O | RT | 1 h | Stable | >95 | [1] |

Table 2: Conditions for the Cleavage of MOM Ethers

| Reagent(s) | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 6 M HCl | Aliphatic Alcohol | THF/H₂O | RT | 12 h | 85-95 | [1] |

| conc. HCl (trace) | Aliphatic Alcohol | MeOH | 62 | 15 min | >90 | [2] |

| TFA/H₂O | Aliphatic Alcohol | CH₂Cl₂ | 0 - RT | 1-4 h | 80-95 | [1] |

| PPTS | Aliphatic Alcohol | t-BuOH | 50 | 12 h | 80-90 | [1] |

| MgBr₂ | Aliphatic/Aromatic Alcohol | Et₂O | Reflux | 12-24 h | 70-90 | [7] |

| ZnBr₂/n-PrSH | Primary, Secondary, Tertiary Alcohols & Phenols | CH₂Cl₂ | 0 | <10 min | 90-98 | [8] |

| TMSI | Aliphatic/Aromatic Alcohol | CH₂Cl₂ | 0 | 30 min | 85-95 | [9] |

| Ceric Ammonium Nitrate (CAN) | Phenolic Ether | MeCN/H₂O | 0 | 10 min | 85-95 | [10] |

| BiCl₃ | Aliphatic/Aromatic Alcohol | MeCN/H₂O | 50 | 1-3 h | 80-95 | [11] |

| ZrCl₄ | Aliphatic Alcohol | i-PrOH | Reflux | 1-2 h | 85-95 | [12] |

Experimental Protocols

Protection of Alcohols as MOM Ethers

Protocol 1: Using Chloromethyl Methyl Ether (MOM-Cl) and DIPEA

This is a widely used and generally high-yielding protocol.[1]

-

Reagents:

-

Alcohol (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Add MOM-Cl dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Protection of Phenols using MOM-Cl and NaH

For phenols, a stronger base is often employed.

-

Reagents:

-

Phenol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

-

Procedure:

-

To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add MOM-Cl dropwise.

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-